molecular formula C14H18N4O2 B12451879 5-tert-butyl-N-[(5-methylfuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide CAS No. 402720-90-5

5-tert-butyl-N-[(5-methylfuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide

Cat. No.: B12451879
CAS No.: 402720-90-5
M. Wt: 274.32 g/mol
InChI Key: RMXFSWXMEYTYGV-UHFFFAOYSA-N
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Description

5-tert-butyl-N-[(5-methylfuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a tert-butyl group, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-[(5-methylfuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 5-tert-butyl-2-methylfuran-3-carbaldehyde, which is then reacted with hydrazine derivatives to form the pyrazole ring . The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-[(5-methylfuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imine group can produce primary or secondary amines .

Scientific Research Applications

5-tert-butyl-N-[(5-methylfuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-[(5-methylfuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan and pyrazole rings can interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-tert-butyl-N-[(5-methylfuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide apart is its combination of a pyrazole ring with a furan ring and a carboxamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

402720-90-5

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

5-tert-butyl-N-[(5-methylfuran-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H18N4O2/c1-9-5-6-10(20-9)8-15-18-13(19)11-7-12(17-16-11)14(2,3)4/h5-8H,1-4H3,(H,16,17)(H,18,19)

InChI Key

RMXFSWXMEYTYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C

Origin of Product

United States

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